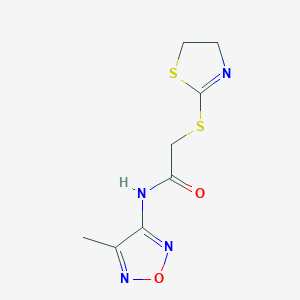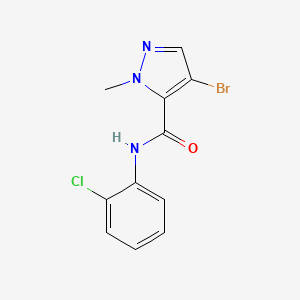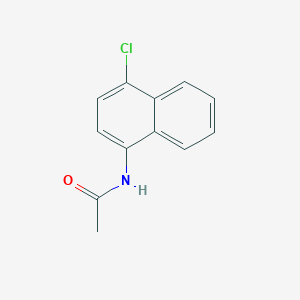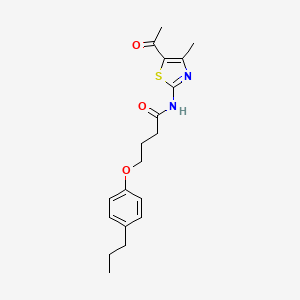
N-(4-bromo-2-fluorophenyl)-4-isobutylbenzenesulfonamide
説明
N-(4-bromo-2-fluorophenyl)-4-isobutylbenzenesulfonamide, also known as BRD-7552, is a small molecule inhibitor that has been widely used in scientific research applications. It is a potent and selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in gene regulation and chromatin remodeling.
作用機序
N-(4-bromo-2-fluorophenyl)-4-isobutylbenzenesulfonamide acts as a competitive inhibitor of the bromodomain of BET proteins, preventing their binding to acetylated lysine residues on histones. This leads to a reduction in the recruitment of transcriptional machinery to chromatin, resulting in a decrease in gene expression. The inhibition of BET proteins by N-(4-bromo-2-fluorophenyl)-4-isobutylbenzenesulfonamide has been shown to have a profound effect on the expression of genes involved in inflammation, oncogenesis, and neurodegeneration.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-4-isobutylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific cellular context. Inhibition of BET proteins by N-(4-bromo-2-fluorophenyl)-4-isobutylbenzenesulfonamide has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. In cancer cells, N-(4-bromo-2-fluorophenyl)-4-isobutylbenzenesulfonamide has been shown to inhibit the expression of oncogenes, such as c-Myc and Bcl-2, leading to apoptosis and growth arrest. In neuronal cells, N-(4-bromo-2-fluorophenyl)-4-isobutylbenzenesulfonamide has been shown to protect against neurodegeneration by reducing the expression of genes involved in oxidative stress and inflammation.
実験室実験の利点と制限
One of the major advantages of N-(4-bromo-2-fluorophenyl)-4-isobutylbenzenesulfonamide is its high potency and selectivity for BET proteins. This makes it a valuable tool for investigating the role of BET proteins in various cellular processes. However, one of the limitations of N-(4-bromo-2-fluorophenyl)-4-isobutylbenzenesulfonamide is its relatively short half-life, which can limit its effectiveness in vivo. Additionally, the off-target effects of N-(4-bromo-2-fluorophenyl)-4-isobutylbenzenesulfonamide on other bromodomain-containing proteins can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N-(4-bromo-2-fluorophenyl)-4-isobutylbenzenesulfonamide in scientific research. One area of interest is the role of BET proteins in the regulation of metabolism and energy homeostasis. Recent studies have shown that BET proteins play a critical role in the regulation of glucose and lipid metabolism, and inhibition of BET proteins by N-(4-bromo-2-fluorophenyl)-4-isobutylbenzenesulfonamide has been shown to improve insulin sensitivity and reduce adiposity in animal models. Another area of interest is the development of more potent and selective BET inhibitors that can overcome the limitations of N-(4-bromo-2-fluorophenyl)-4-isobutylbenzenesulfonamide. Several new BET inhibitors are currently in development, and these may provide new opportunities for investigating the role of BET proteins in human disease.
科学的研究の応用
N-(4-bromo-2-fluorophenyl)-4-isobutylbenzenesulfonamide has been widely used in scientific research to investigate the role of BET proteins in various cellular processes, including inflammation, oncogenesis, and neurodegeneration. BET proteins are involved in the regulation of gene expression by binding to acetylated lysine residues on histones, which are essential components of chromatin. By inhibiting the binding of BET proteins to chromatin, N-(4-bromo-2-fluorophenyl)-4-isobutylbenzenesulfonamide can modulate gene expression and alter cellular function.
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-(2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO2S/c1-11(2)9-12-3-6-14(7-4-12)22(20,21)19-16-8-5-13(17)10-15(16)18/h3-8,10-11,19H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERJFZGHOWVPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-4-(2-methylpropyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-1,3-benzodioxol-5-yl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4772311.png)

![3-methyl-1-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4772331.png)
![N-(5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4772337.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4772339.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B4772340.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclohexylthiourea](/img/structure/B4772341.png)
![2-{[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4772343.png)
![2-{5-(diethylamino)-2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4772364.png)


![N-methyl-N-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B4772391.png)
![5-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4772399.png)